molecular formula C14H11N3O3 B2418241 4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 134540-20-8

4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2418241
CAS No.: 134540-20-8
M. Wt: 269.26
InChI Key: BIZSESGQVRNHGA-DHZHZOJOSA-N
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Description

4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that features both isoxazole and oxazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Properties

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-9-7-12(17-20-9)15-8-11-14(18)19-13(16-11)10-5-3-2-4-6-10/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILJFFKKGZSYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine with β-keto esters or diketones under acidic or basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is often formed by the cyclization of α-hydroxy ketones with amides or by the reaction of nitriles with α-halo ketones.

    Coupling of the Rings: The final step involves the coupling of the isoxazole and oxazole rings through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures possess antibacterial and antifungal activities against various pathogens. The presence of the isoxazole moiety in this compound suggests potential effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Properties

Oxazole derivatives have been investigated for their anticancer effects. The structural attributes of 4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one may allow it to interfere with cancer cell proliferation by inhibiting key enzymes involved in tumor growth. Preliminary studies have indicated that compounds in this class can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of oxazole compounds demonstrated that those containing the isoxazole ring exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced activity, suggesting that this compound could be a promising candidate for developing new antibiotics .

Case Study 2: Anticancer Efficacy

In vitro assays showed that compounds similar to this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that these compounds may act by inducing oxidative stress within the cells, leading to apoptosis .

Mechanism of Action

The mechanism of action of 4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to a biological response. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their diverse biological activities.

    Oxazole Derivatives: Compounds with the oxazole ring, often found in pharmacologically active molecules.

    Thiazole Derivatives: Similar heterocyclic compounds with sulfur in the ring, known for their medicinal properties.

Uniqueness

The uniqueness of 4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one lies in the combination of isoxazole and oxazole rings in a single molecule, which imparts a unique set of chemical and biological properties. This dual-ring structure can lead to enhanced biological activity and specificity compared to compounds with only one type of ring.

Biological Activity

The compound 4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one , belonging to the oxazolone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O5SC_{18}H_{17}N_{3}O_{5}S, with a molecular weight of approximately 387.41 g/mol. The structure features a phenyl group and an isoxazole moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds within the oxazolone class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxazolones possess bacteriostatic and bactericidal effects against various Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • The compound has shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported as low as 0.05 mg/ml for certain strains .
  • Additionally, it inhibits biofilm formation, which is crucial in preventing chronic infections caused by biofilm-forming bacteria .

Table 1: Antimicrobial Activity Overview

MicroorganismMIC (mg/ml)MBC (mg/ml)
E. coli ATCC 259220.412.5
Pseudomonas aeruginosa0.212.5
Staphylococcus aureus0.050.2
Candida albicans0.056.25

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated using various cancer cell lines, particularly MCF-7 breast cancer cells. The results indicate that the compound significantly reduces cell viability in a dose-dependent manner.

Key Findings:

  • At concentrations of 0.01 to 1 mg/ml, the compound induced notable cytotoxic effects on MCF-7 cells .
  • The mechanism of action appears to involve apoptosis induction and disruption of cellular integrity.

Table 2: Cytotoxicity Assessment

Concentration (mg/ml)Cell Viability (%)
0.0185
0.160
130

Anti-inflammatory Activity

Oxazolones have also been investigated for their anti-inflammatory potential. Research has indicated that these compounds can inhibit inflammatory mediators and pathways.

Key Findings:

  • Molecular docking studies suggest that the compound may interact with targets involved in inflammation, potentially leading to reduced inflammatory responses .
  • In vivo studies have shown promising results in reducing inflammation markers in animal models.

Case Studies

Several case studies highlight the therapeutic potential of oxazolone derivatives:

  • Study on Antimicrobial Efficacy :
    A recent study demonstrated that a similar oxazolone derivative exhibited significant antimicrobial activity against clinical isolates of resistant bacteria, showcasing its potential as an alternative treatment option .
  • Cytotoxicity in Cancer Research :
    Another investigation into the cytotoxic effects of oxazolones revealed their efficacy in inducing apoptosis in various cancer cell lines, suggesting a role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the oxazolone core. Key steps include:

  • Condensation : Reacting 5-methyl-3-isoxazolylamine with a carbonyl precursor (e.g., 2-phenyloxazol-5(4H)-one) under reflux conditions in ethanol or dichloromethane.
  • Catalysis : Using mild bases like pyridine or sodium hydride to facilitate imine formation .
  • Purification : Column chromatography (silica gel, petroleum ether/dichloromethane mixtures) or recrystallization to isolate the product .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography : Resolves the (E)-configuration of the methylidene group and planar oxazolone ring (e.g., bond angles of ~120° for sp² carbons) .
  • NMR spectroscopy : Key signals include a singlet for the oxazolone C=O (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm in ¹H NMR) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 325) validate the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening focuses on:

  • Enzyme inhibition : Assays against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (IC₅₀ values reported in μM range) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) with MIC values ≥64 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding to COX-2’s hydrophobic pocket, emphasizing H-bonding with Arg120 and π-π stacking with Tyr355 .
  • Kinetic assays : Measure time-dependent inhibition using stopped-flow spectroscopy to distinguish competitive vs. non-competitive mechanisms .
  • Mutagenesis : Engineer COX-2 variants (e.g., R120A) to validate predicted binding interactions .

Q. What computational approaches predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic sites (e.g., methylidene carbon) .
  • MD simulations : Assess solvation effects in aqueous/DMSO mixtures to optimize solubility for in vivo studies .
  • Degradation pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolytic cleavage of the oxazolone ring as a primary degradation route .

Q. How can researchers resolve discrepancies in crystallographic vs. spectroscopic data?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the isoxazolyl group) causing signal splitting at 298 K vs. coalescence at 343 K .
  • Synchrotron XRD : High-resolution data (≤0.8 Å) clarifies bond-length ambiguities in the oxazolone ring .
  • Cross-validation : Compare experimental IR spectra (C=O stretch ~1750 cm⁻¹) with computed spectra (B3LYP/6-31G*) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Prodrug design : Introduce acetyl-protected amines to reduce hydrolysis in plasma .
  • Lipid nanoparticle encapsulation : Enhances half-life in PBS (pH 7.4) from 2 to 24 hours .
  • pH-sensitive formulations : Use enteric coatings to protect against gastric degradation .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Methodological Answer :

  • Directed ortho-metalation : Use LDA to deprotonate the phenyl ring’s meta-position, followed by electrophilic quenching (e.g., iodination) .
  • Protecting groups : Temporarily block the oxazolone’s carbonyl with tert-butyldimethylsilyl (TBS) to direct substitution to the isoxazole ring .
  • Microwave-assisted synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times .

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